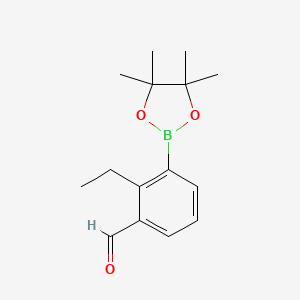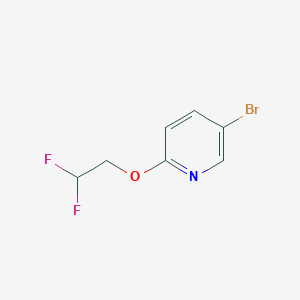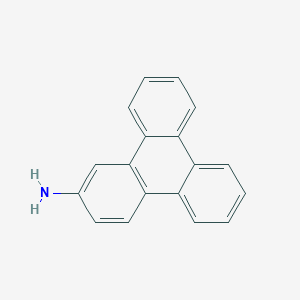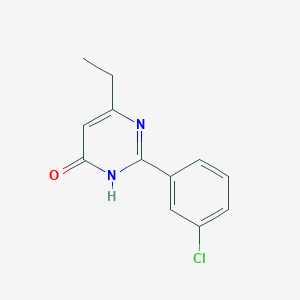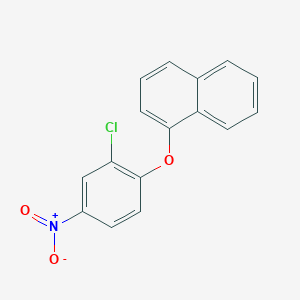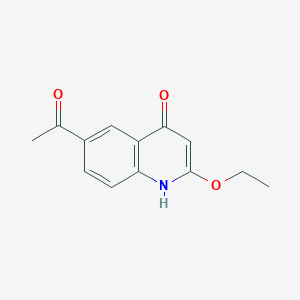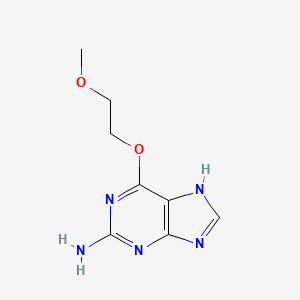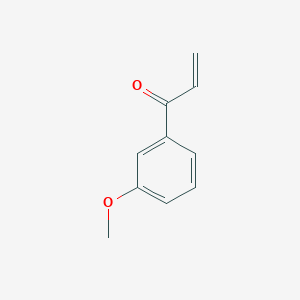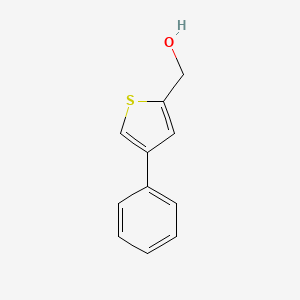
(4-phenylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenylthiophen-2-yl)methanol: is an organic compound with the molecular formula C11H10OS . It consists of a thiophene ring substituted with a phenyl group and a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-phenylthiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenyl and thiophene derivatives
Applications De Recherche Scientifique
(4-phenylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mécanisme D'action
The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Thiophenemethanol: A related compound with a similar thiophene ring structure but without the phenyl group.
Thiophene-2-methanol: Another similar compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness: (4-phenylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H10OS |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
(4-phenylthiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |
Clé InChI |
WRLZHGOGSQLXCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

